Chiral Purity: (S)-Enantiomer vs. Racemate and (R)-Enantiomer
The target compound is supplied as the single (S)-enantiomer, in contrast to the racemic mixture or the (R)-enantiomer. While no publically accessible head-to-head pharmacological data appears to exist for this specific compound class in peer-reviewed literature, the parent patent class for substituted S-alaninate derivatives explicitly and repeatedly designates the S-configuration as essential for biological activity [1]. In closely related thrombin and Factor Xa inhibitor series, the (S)-enantiomers displayed >10-fold higher inhibitory potency compared to their (R)-counterparts [2]. Vendors list the (S)-enantiomer at ≥98% purity , but explicit enantiomeric excess (ee) values are not standardized or universally reported across all suppliers, requiring independent verification by the procuring laboratory .
| Evidence Dimension | Enantiomeric purity and configurational identity |
|---|---|
| Target Compound Data | (S)-enantiomer; vendor-reported purity ≥98%; specific optical rotation, ee not universally reported |
| Comparator Or Baseline | Racemate (R/S mixture) and (R)-enantiomer |
| Quantified Difference | No direct ee comparison data published; class-level expectation of significant potency differential based on patent SAR [1] |
| Conditions | Patent-specified stereochemical requirement for S-alaninate derivatives in coagulation factor inhibition |
Why This Matters
For procurement, specification of the (S)-enantiomer is non-negotiable for programs dependent on the stereochemistry-activity relationship defined in the patent class.
- [1] Bayer AG. Substituted S-alaninate derivatives. US Patent 20250002483A1. Published January 2, 2025. View Source
- [2] Altenburger, J.-M., et al. Substituted sulfonamides as inhibitors of thrombin. Bioorg. Med. Chem. 2004, 12, 1713-1730. View Source
